molecular formula C6H6Cl2N2 B167601 1,2-Benzenediamine, 3,4-dichloro- CAS No. 1668-01-5

1,2-Benzenediamine, 3,4-dichloro-

Cat. No.: B167601
CAS No.: 1668-01-5
M. Wt: 177.03 g/mol
InChI Key: PBVBFKPJZFNFNY-UHFFFAOYSA-N
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Description

1,2-Benzenediamine, 3,4-dichloro- is an aromatic amine with the molecular formula C6H6Cl2N2. It is known for its significance in organic synthesis, particularly in the production of dyes, pigments, and pharmaceuticals . This compound is characterized by the presence of two chlorine atoms and two amino groups attached to a benzene ring, making it a versatile intermediate in various chemical reactions.

Biochemical Analysis

Biochemical Properties

3,4-Dichloro-1,2-phenylenediamine plays a vital role in biochemical reactions, particularly in the formation of charge transfer complexes. It interacts with electron acceptors such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, forming stable complexes through electron transfer interactions . These interactions are characterized by the formation of weaker bonds between the donor and acceptor molecules, which are essential for various biochemical processes. The compound also exhibits notable binding affinity with calf thymus DNA, indicating its potential use in DNA-binding studies .

Cellular Effects

3,4-Dichloro-1,2-phenylenediamine affects various types of cells and cellular processes. It has been observed to induce structural perturbations and genotoxic aggregation in human serum albumin . This compound influences cell function by causing DNA damage and cell apoptosis, which are critical aspects of its impact on cellular metabolism and gene expression. The genotoxic nature of 3,4-Dichloro-1,2-phenylenediamine highlights its potential use in studying cellular responses to DNA damage and apoptosis .

Molecular Mechanism

The molecular mechanism of 3,4-Dichloro-1,2-phenylenediamine involves its interaction with biomolecules through binding interactions and enzyme inhibition. This compound can inhibit enzymes such as urea amidolyase and fatty acid synthase, affecting the production of urea nitrogen and fatty acids in human serum . These interactions at the molecular level are crucial for understanding the compound’s effects on cellular metabolism and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Dichloro-1,2-phenylenediamine change over time. The stability and degradation of this compound are essential factors influencing its long-term effects on cellular function. Studies have shown that the compound can form stable complexes with electron acceptors, which are evaluated using various spectroscopic parameters . Understanding the temporal effects of 3,4-Dichloro-1,2-phenylenediamine is crucial for its application in long-term biochemical studies.

Dosage Effects in Animal Models

The effects of 3,4-Dichloro-1,2-phenylenediamine vary with different dosages in animal models. High doses of this compound can lead to toxic or adverse effects, including DNA damage and cell apoptosis . Understanding the threshold effects and toxicology of 3,4-Dichloro-1,2-phenylenediamine is essential for its safe application in scientific research and potential therapeutic uses.

Metabolic Pathways

3,4-Dichloro-1,2-phenylenediamine is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s role in the formation of charge transfer complexes and its inhibition of enzymes such as urea amidolyase and fatty acid synthase are critical aspects of its metabolic interactions . These interactions influence metabolic flux and metabolite levels, which are essential for understanding the compound’s biochemical properties.

Transport and Distribution

The transport and distribution of 3,4-Dichloro-1,2-phenylenediamine within cells and tissues involve interactions with transporters and binding proteins. The compound’s ability to form stable complexes with electron acceptors influences its localization and accumulation within cells . Understanding these transport and distribution mechanisms is crucial for its application in biochemical studies.

Subcellular Localization

3,4-Dichloro-1,2-phenylenediamine exhibits specific subcellular localization, which affects its activity and function. The compound’s interactions with biomolecules and its ability to form stable complexes influence its targeting to specific cellular compartments . Understanding the subcellular localization of 3,4-Dichloro-1,2-phenylenediamine is essential for its application in cellular and molecular studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediamine, 3,4-dichloro- typically involves the chlorination of 1,2-phenylenediamine. One common method includes the reaction of 1,2-phenylenediamine with chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds as follows:

C6H4(NH2)2+2Cl2C6H4(NH2)2Cl2\text{C}_6\text{H}_4(\text{NH}_2)_2 + 2\text{Cl}_2 \rightarrow \text{C}_6\text{H}_4(\text{NH}_2)_2\text{Cl}_2 C6​H4​(NH2​)2​+2Cl2​→C6​H4​(NH2​)2​Cl2​

Industrial Production Methods

In industrial settings, the production of 1,2-Benzenediamine, 3,4-dichloro- can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the chlorination of 1,2-phenylenediamine in large reactors, followed by purification steps such as crystallization and recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediamine, 3,4-dichloro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,2-Benzenediamine, 3,4-dichloro- involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions that influence cellular processes. It can also bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Benzenediamine, 3,4-dichloro- is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This makes it particularly valuable in certain synthetic applications where other isomers may not be as effective .

Properties

IUPAC Name

3,4-dichlorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVBFKPJZFNFNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445654
Record name 3,4-dichloro-1,2-phenylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1668-01-5
Record name 3,4-dichloro-1,2-phenylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,3-Dichloro-6-nitroaniline (20.11 g, 97.14 mmol), Raney-nickel (4.78 g of a 50% slurry in water), and ethanol (250 mL) were combined in an autoclave which was presssurized to 150 psig with hydrogen The resulting reaction mixture was allowed to stir at RT overnight. The mixture was then filtered through a pad of celite, which was subsequently washed with several portions of methanol, and the solvents were removed by rotary evaporation to leave a dark brown solid. The solid was slurried and in hexanes and was collected on a Büchner funnel to afford 16.31 g (95%) of a brown solid. MS (EI): m/z 177.0 (M+H).
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20.11 g
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reactant
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250 mL
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hexanes
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Yield
95%

Synthesis routes and methods II

Procedure details

2,3-Dichloro-6-nitroaniline (20.11 g, 97.14 mmol), Raney nickel (Aldrich, Milwaukee, slurry in water, 4.78 g wet), and ethanol (250 mL) were combined in an autoclave which was presssurized to 150 psig with hydrogen. The resulting reaction mixture was allowed to stir at rt overnight. The mixture was then filtered through a pad of Celite, which was subsequently washed with several portions of methanol, and the solvents were removed by rotary evaporation to leave a dark brown solid. The solid was slurried in hexanes and was collected on a Büchner funnel to afford 16.31 g (95%) of a brown solid. MS (EI): m/z 177.0 (M+H); 1H NMR (DMSO-d6) δ: 6.60 (d, J=8.3 Hz, 1H, ArH), 6.49 (d, J=8.4 Hz, 1H, ArH), 4.98 (br s, 4H, overlapping NH2).
Quantity
20.11 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
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Quantity
4.78 g
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catalyst
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[Compound]
Name
hexanes
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0 (± 1) mol
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solvent
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Quantity
250 mL
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Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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